4-(1-Methoxycyclopropyl)benzonitrile
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Overview
Description
4-(1-Methoxycyclopropyl)benzonitrile is an organic compound with the molecular formula C11H11NO It is a derivative of benzonitrile, where a methoxycyclopropyl group is attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 4-(1-Methoxycyclopropyl)benzonitrile involves the reaction of 4-methoxybenzaldehyde with hydroxylamine hydrochloride to form 4-methoxybenzaldehyde oxime, which is then dehydrated to produce 4-methoxybenzonitrile . This method is advantageous due to its high yield and simplicity.
Industrial Production Methods
In industrial settings, the synthesis of this compound can be achieved through a “one-pot” method. This involves oximating 4-methoxybenzaldehyde in an organic solvent in the presence of an oximating agent, followed by dehydration with a dehydrating agent . This method is efficient and scalable, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-(1-Methoxycyclopropyl)benzonitrile undergoes various chemical reactions, including:
Substitution: It can participate in substitution reactions, where the methoxy group can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrogenation: Typically performed using palladium on carbon (Pd/C) as a catalyst in a stirred autoclave.
Substitution: Various reagents can be used depending on the desired substitution, such as halogenating agents for introducing halogen atoms.
Major Products Formed
Scientific Research Applications
4-(1-Methoxycyclopropyl)benzonitrile has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of advanced materials and coatings.
Mechanism of Action
The mechanism of action of 4-(1-Methoxycyclopropyl)benzonitrile involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to various biochemical effects . The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
4-Methoxybenzonitrile: A simpler analogue with a methoxy group directly attached to the benzene ring.
4-(Trifluoromethyl)benzonitrile: Contains a trifluoromethyl group instead of a methoxycyclopropyl group.
4-Chlorobenzonitrile: Features a chlorine atom in place of the methoxycyclopropyl group.
Uniqueness
4-(1-Methoxycyclopropyl)benzonitrile is unique due to the presence of the methoxycyclopropyl group, which imparts distinct chemical and physical properties compared to its simpler analogues
Properties
Molecular Formula |
C11H11NO |
---|---|
Molecular Weight |
173.21 g/mol |
IUPAC Name |
4-(1-methoxycyclopropyl)benzonitrile |
InChI |
InChI=1S/C11H11NO/c1-13-11(6-7-11)10-4-2-9(8-12)3-5-10/h2-5H,6-7H2,1H3 |
InChI Key |
DWLPTSLRCSXMDP-UHFFFAOYSA-N |
Canonical SMILES |
COC1(CC1)C2=CC=C(C=C2)C#N |
Origin of Product |
United States |
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